molecular formula C22H29N3O3S B2458692 N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 955777-07-8

N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2458692
M. Wt: 415.55
InChI Key: RTLJQGRYQISXFX-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule with multiple functional groups. It contains a propyl group, a tetrahydroquinoline group, an ethyl group, a sulfamoyl group, and a phenyl group attached to an acetamide group. Each of these groups contributes to the overall properties of the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinoline group, for example, is a heterocyclic compound that contains a nitrogen atom. The phenyl group is a cyclic aromatic hydrocarbon, and the sulfamoyl group contains sulfur and nitrogen atoms.



Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic ring might undergo electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide and sulfamoyl might increase its solubility in polar solvents.


Scientific Research Applications

Structural Aspects and Properties

Crystal Engineering and Host–Guest Complexes : Research has explored the structural aspects of amide-containing isoquinoline derivatives, highlighting their potential in forming gels and crystalline solids when treated with mineral acids. The study of host–guest complexes of these compounds reveals enhanced fluorescence emission, suggesting applications in materials science for sensing and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Anticancer Activity

Novel Sulfonamide Derivatives : A variety of sulfonamide derivatives have been synthesized, showing potent in vitro anticancer activity against breast and colon cancer cell lines. This indicates their potential as a new class of anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Antibacterial Activity

Novel Quinoline Derivatives : Research into 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives has shown them to possess good antibacterial activity against strains like Bacillus subtilis and Aspergillus niger, suggesting their application in developing new antimicrobial agents (Le, Pham, & Nguyen, 2018).

Antimalarial Activity

Tebuquine and Related Compounds : A series related to tebuquine demonstrated significant antimalarial activity against Plasmodium berghei in mice and showed promise against resistant strains of parasites, indicating their potential in malaria treatment and prevention (Werbel et al., 1986).

Antioxidant Activity

Coordination Complexes of Pyrazole-Acetamide : Two pyrazole-acetamide derivatives and their coordination complexes were synthesized and characterized, showing significant antioxidant activity. This research may contribute to the development of new antioxidant compounds (Chkirate et al., 2019).

Synthesis and Characterization

Acetylenic Quinolinesulfonamide Derivatives : A study focusing on the synthesis and evaluation of acetylenic quinolinesulfonamides revealed their potent antiproliferative activity against human breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Marciniec et al., 2017).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve modifying the structure to enhance certain properties or reduce potential hazards.


properties

IUPAC Name

N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-3-14-25-15-4-5-19-16-18(6-11-22(19)25)12-13-23-29(27,28)21-9-7-20(8-10-21)24-17(2)26/h6-11,16,23H,3-5,12-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLJQGRYQISXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide

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